2,3-dimethoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
2,3-dimethoxy-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S2/c1-20-12-6-3-5-10(14(12)21-2)15(19)18-16-17-11(9-23-16)13-7-4-8-22-13/h3-9H,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTODVYVMWTRAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=NC(=CS2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions. The resulting thiazole intermediate is then coupled with 2,3-dimethoxybenzoic acid through an amide bond formation reaction, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the thiazole synthesis and automated systems for the coupling reaction. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2,3-dimethoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups and the thiazole ring can be oxidized under strong oxidative conditions.
Reduction: The amide bond can be reduced to an amine under reducing conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) are common reducing agents.
Substitution: Nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the methoxy groups and thiazole ring.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives of thiazoles and thiophenes have been shown to inhibit cancer cell proliferation effectively. The growth inhibition (GI50) values for related compounds range from 0.20 to 2.58 μM against various cancer cell lines.
Table 1: Anticancer Activity of Related Compounds
| Compound | GI50 (μM) | Cancer Type |
|---|---|---|
| Compound A | 0.20 | Breast Cancer |
| Compound B | 1.50 | Prostate Cancer |
| Compound C | 2.58 | Lung Cancer |
The proposed mechanism of action suggests that this compound may interact with tyrosine kinase receptors, similar to known anticancer agents like gefitinib .
Antimicrobial Activity
In addition to anticancer effects, compounds structurally related to 2,3-dimethoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide have demonstrated antimicrobial properties. Studies have shown that thiazole derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi. For example, certain derivatives have been screened for antibacterial activity against Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus niger and Apergillus oryzae .
Pharmacokinetics
The pharmacokinetic profile of similar compounds suggests that their solubility in water, alcohol, and ether may influence bioavailability. Factors such as the presence of solvents can significantly affect the compound's action and efficacy in biological systems .
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The thiazole and thiophene rings can engage in π-π interactions with aromatic amino acids in proteins, potentially inhibiting or activating enzymatic functions. Additionally, the methoxy groups can participate in hydrogen bonding, further influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The compound shares structural similarities with several classes of benzamide-thiazole hybrids. Key analogues and their distinguishing features include:
N-(Thiazol-2-yl)Benzamide Derivatives
| Compound | Thiazole Substituent | ZAC Inhibition (IC₅₀) | Efficacy (% Max Inhibition) |
|---|---|---|---|
| 1 (Parent) | None | 10.2 µM | 72% |
| 2b | 4-tert-Butyl | 8.5 µM | 85% |
| 2c | 4-Ethylacetyl | 7.9 µM | 88% |
Multitarget Ligands for Alzheimer’s Disease
- N-(Benzo[d]thiazol-2-yl)-4-((triazolyl)methoxy)benzamide derivatives (e.g., compound 33 from ): Structural Difference: Replacement of thiophene with a triazole-ether linker and benzo[d]thiazole. Activity: Dual inhibition of acetylcholinesterase (AChE) and amyloid-beta aggregation, with IC₅₀ values < 1 µM for AChE .
Diarylthiazole Derivatives
Physicochemical Properties
Biological Activity
2,3-dimethoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a benzamide core with methoxy substituents and a thiazole-thiophene moiety, which contribute to its unique properties and biological effects.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the Hantzsch thiazole synthesis, where α-haloketones react with thioamides under acidic conditions to form the thiazole ring. This intermediate is then coupled with 2,3-dimethoxybenzoic acid to form the final product via amide bond formation using coupling reagents like EDCI and HOBt .
Anticancer Properties
Research indicates that compounds with similar structural features exhibit significant anticancer activity. For example, derivatives of thiazoles and thiophenes have been shown to inhibit cancer cell proliferation effectively. The growth inhibition (GI50) values for related compounds range from 0.20 to 2.58 μM against various cancer cell lines .
Table 1: Anticancer Activity of Related Compounds
| Compound | GI50 (μM) | Cancer Type |
|---|---|---|
| Compound A | 0.20 | Breast Cancer |
| Compound B | 1.50 | Prostate Cancer |
| Compound C | 2.58 | Lung Cancer |
The proposed mechanism of action for this compound involves the inhibition of specific enzymes or receptors involved in cancer progression. This compound may interact with tyrosine kinase receptors, similar to known anticancer agents like gefitinib .
Antimicrobial Activity
In addition to anticancer properties, this compound has been explored for its antimicrobial effects. Studies suggest that benzamide derivatives can exhibit broad-spectrum antibacterial activity, which is crucial for developing new antibiotics .
Case Studies
- Study on Anticancer Activity : A study reported that a series of thiazole derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting the potential of compounds like this compound in targeted cancer therapy .
- Antimicrobial Testing : In another investigation, compounds similar to this benzamide were tested against various bacterial strains, showing promising results in inhibiting growth at low concentrations, suggesting their potential as new antimicrobial agents .
Q & A
Q. Basic Characterization Strategies
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and aromatic proton environments .
- Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm) .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% is typical for biological assays) .
How can X-ray crystallography and computational tools elucidate the compound’s structural features?
Q. Advanced Structural Analysis
- Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles for the thiazole and benzamide moieties .
- Computational Modeling : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) relevant to reactivity .
- PubChem Data : Canonical SMILES and InChI keys provide standardized structural descriptors for database comparisons .
What methodologies are used to investigate the compound’s biological activity and mechanism of action?
Q. Advanced Mechanistic Studies
- Molecular Docking : Tools like AutoDock Vina simulate binding to targets (e.g., kinases or viral proteases) to predict interaction sites .
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (e.g., values) for protein-ligand interactions .
- In Vitro Assays : Antimicrobial activity is tested via MIC (Minimum Inhibitory Concentration) against bacterial/fungal strains . Anticancer potential is assessed via MTT assays on cancer cell lines .
How do structural modifications influence activity?
Q. Structure-Activity Relationship (SAR) Insights
-
Substituent Effects :
Modification Impact Reference Methoxy → Nitro Enhanced antimicrobial activity Thiophene → Fluorophenyl Improved solubility and bioavailability Thiazole → Triazole Altered binding kinetics to ATP pockets -
Rational Design : Bioisosteric replacements (e.g., thiophene for furan) balance lipophilicity and metabolic stability .
How can researchers resolve contradictions in synthetic yields or biological data?
Q. Advanced Data Reconciliation
- Yield Optimization : Design of Experiments (DoE) identifies critical factors (e.g., solvent polarity, catalyst loading) using response surface methodology .
- Biological Replicates : Triplicate assays with statistical analysis (e.g., ANOVA) minimize variability in IC or MIC values .
- Cross-Validation : Compare NMR/X-ray data with computational models to confirm structural assignments .
What strategies improve solubility and bioavailability for in vivo studies?
Q. Advanced Formulation Approaches
- Prodrug Design : Introduce phosphate or acetate groups to enhance aqueous solubility .
- Nanoparticle Encapsulation : Use PLGA or liposomal carriers to improve plasma half-life .
- Salt Formation : Hydrochloride salts increase stability for parenteral administration .
What reaction mechanisms govern the compound’s stability under physiological conditions?
Q. Advanced Mechanistic Chemistry
- Hydrolysis : Amide bonds may degrade in acidic environments (e.g., stomach pH), studied via LC-MS degradation profiling .
- Oxidation : Thiophene rings are susceptible to cytochrome P450-mediated oxidation; stabilize via fluorination .
- Photodegradation : UV-Vis spectroscopy monitors light-induced decomposition pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
